molecular formula C17H16O3 B14517057 Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 62469-93-6

Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate

Katalognummer: B14517057
CAS-Nummer: 62469-93-6
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: SDVCSTVLKITILT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a biphenyl group attached to an acetate moiety through an ether linkage. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate can be synthesized through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. The reaction is catalyzed by cerium sulfate and involves reflux conditions . The general reaction scheme is as follows:

    Reactants: Phenoxyacetic acid and allyl alcohol.

    Catalyst: Cerium sulfate.

    Solvent: Benzene.

    Conditions: Reflux.

Industrial Production Methods

In industrial settings, the production of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate follows similar synthetic routes but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell proliferation . The compound’s ability to modulate this pathway makes it a potential candidate for therapeutic applications in diseases characterized by excessive inflammation and cell growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its biphenyl structure, which imparts distinct aromatic properties and potential biological activities. Its ability to interact with specific molecular targets, such as the STAT3 pathway, sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

62469-93-6

Molekularformel

C17H16O3

Molekulargewicht

268.31 g/mol

IUPAC-Name

prop-2-enyl 2-(4-phenylphenoxy)acetate

InChI

InChI=1S/C17H16O3/c1-2-12-19-17(18)13-20-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11H,1,12-13H2

InChI-Schlüssel

SDVCSTVLKITILT-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.